molecular formula C25H22ClN5OS B11981564 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11981564
M. Wt: 476.0 g/mol
InChI Key: QZYUWHFWXFHEKM-OVVQPSECSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound with a unique structure that includes a triazole ring, chlorophenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups, and finally, the attachment of the sulfanyl and acetohydrazide moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, modulating their activity, and triggering specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
  • 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-phenylethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22ClN5OS

Molecular Weight

476.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5OS/c1-17-8-14-22(15-9-17)31-24(20-10-12-21(26)13-11-20)29-30-25(31)33-16-23(32)28-27-18(2)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,28,32)/b27-18+

InChI Key

QZYUWHFWXFHEKM-OVVQPSECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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